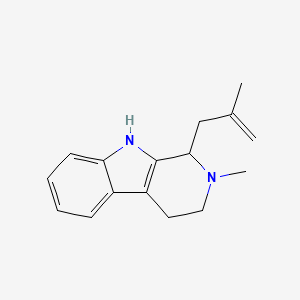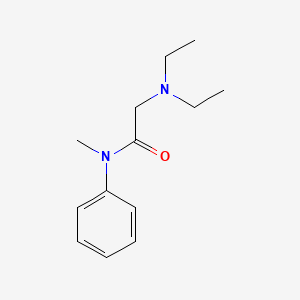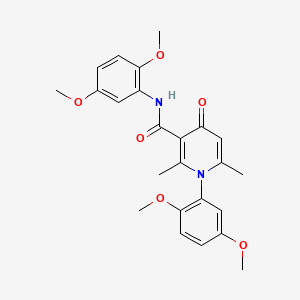
Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- is a complex organic compound that belongs to the class of nicotinamides. Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological activities. This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydro-nicotinamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- typically involves multi-step organic reactions. The starting materials often include nicotinamide derivatives and methoxy-substituted aromatic compounds. Common synthetic routes may involve:
Condensation Reactions: Combining nicotinamide with methoxy-substituted benzaldehydes under acidic or basic conditions.
Reduction Reactions: Reducing intermediate compounds to achieve the dihydro form.
Oxidation Reactions: Oxidizing specific functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce fully reduced nicotinamide derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler derivative with well-known biological activities.
1,4-Dihydro-Nicotinamide: Lacks the methoxy groups and has different chemical properties.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.
Uniqueness
Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
80357-46-6 |
|---|---|
Molecular Formula |
C24H26N2O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C24H26N2O6/c1-14-11-20(27)23(24(28)25-18-12-16(29-3)7-9-21(18)31-5)15(2)26(14)19-13-17(30-4)8-10-22(19)32-6/h7-13H,1-6H3,(H,25,28) |
InChI Key |
AWRIZEHFKOYTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C2=C(C=CC(=C2)OC)OC)C)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



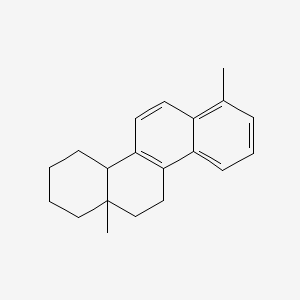

![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
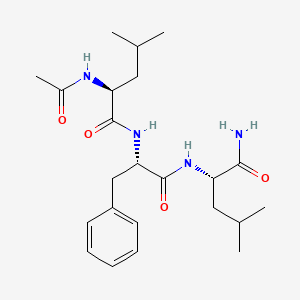
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
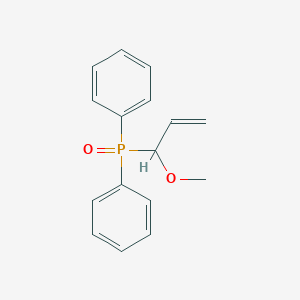
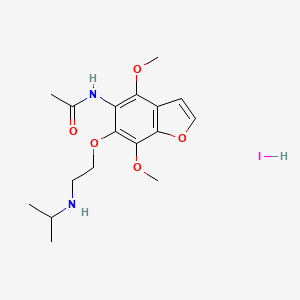
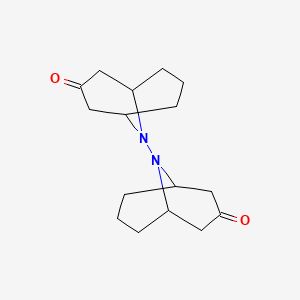
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
